molecular formula C12H12BNO3 B1302971 (2-Methoxy-6-phenylpyridin-3-yl)boronic acid CAS No. 1029654-26-9

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid

Cat. No.: B1302971
CAS No.: 1029654-26-9
M. Wt: 229.04 g/mol
InChI Key: QKCHRZYPRDYABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid (CAS: 1029654-26-9) is an aryl boronic acid derivative of significant value in synthetic and medicinal chemistry research. This compound, with the molecular formula C12H12BNO3 and a molecular weight of 229.04 g/mol, serves as a versatile building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of biaryl systems . Boronic acids are recognized as crucial bioisosteres and are integral in the design of pharmaceutical agents, with several boronic acid-based drugs (e.g., Bortezomib, Ixazomib) approved for clinical use . A key research application for this compound family is in the development of chemosensors, particularly for sugars like glucose . The boronic acid functional group reversibly binds with diols, such as those found in sugars, to form cyclic esters in aqueous solution, inducing measurable changes in fluorescence properties . This mechanism is foundational for creating non-enzymatic, continuous monitoring systems for biologically important molecules. Furthermore, boronic acids participate in dynamic covalent chemistry, such as the formation of iminoboronates, which is exploited in bioconjugation, biomolecular recognition, and the development of smart materials . The methoxy and phenyl substituents on the pyridine ring in this specific analog may influence its electronic properties, binding affinity, and solubility, making it a compound of interest in structure-activity relationship (SAR) studies for novel anticancer agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methoxy-6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCHRZYPRDYABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376750
Record name (2-Methoxy-6-phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-26-9
Record name B-(2-Methoxy-6-phenyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029654-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxy-6-phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling Approach

A common and effective method to prepare 2-methoxy-6-phenylpyridin-3-yl boronic acid derivatives is through Suzuki–Miyaura cross-coupling reactions starting from halogenated pyridine precursors.

  • Starting Material: 2-methoxy-3-halopyridine or 3-halopyridine derivatives with a methoxy group at position 2.
  • Phenyl Introduction: Phenylboronic acid or phenylboronic ester is coupled at the 6-position, often starting from 6-halopyridine derivatives.
  • Borylation: The boronic acid group at position 3 is introduced either by direct Miyaura borylation of a halogenated pyridine or by using a boronate ester intermediate that is subsequently hydrolyzed.

Example from literature:

  • The Suzuki–Miyaura coupling of 2-bromo-6-chloropyridine derivatives with phenylboronic acid in the presence of Pd(PPh3)4 catalyst and K2CO3 base in toluene at 60–100 °C yields 6-phenyl substituted pyridine intermediates. Subsequent borylation at the 3-position can be achieved using bis(pinacolato)diboron (B2pin2) with Pd(dppf)Cl2 catalyst.

Miyaura Borylation of Halogenated Pyridines

  • Catalysts: Pd(dppf)Cl2 or Pd(PPh3)4 are commonly used.
  • Boron Source: Bis(pinacolato)diboron (B2pin2) is the preferred reagent.
  • Conditions: Typically performed in solvents like dioxane or THF, with bases such as KOAc or Cs2CO3, at temperatures ranging from 40 °C to 100 °C.
  • Hydrolysis: The boronate ester intermediate is hydrolyzed under mild acidic or oxidative conditions (e.g., ammonium acetate and sodium periodate) to yield the free boronic acid.

Ortho-Lithiation Followed by Borylation

For the introduction of the boronic acid group ortho to a substituent such as methoxy, ortho-lithiation followed by quenching with a boron electrophile is an alternative:

  • Lithiation: Treatment of 2-methoxypyridine derivatives with a strong base such as lithium diisopropylamide (LDA) at low temperature (0 °C).
  • Borylation: Quenching the lithiated intermediate with trialkyl borates (e.g., isopropyl borate) to form boronate esters.
  • Hydrolysis: Acidic workup liberates the boronic acid.

This method allows regioselective installation of the boronic acid group at the 3-position adjacent to the methoxy substituent.

Comparative Data Table of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Notes
Suzuki–Miyaura Coupling 2-bromo-6-chloropyridine + PhB(OH)2 Pd(PPh3)4, K2CO3, toluene, 60–100 °C 63–95 High selectivity for phenyl substitution at position 6
Miyaura Borylation 2-methoxy-6-phenyl-3-halopyridine Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 40–100 °C 64–88 Followed by hydrolysis to boronic acid
Ortho-Lithiation/Borylation 2-methoxypyridine derivatives LDA, isopropyl borate, 0 °C, acidic workup ~59 Regioselective borylation at 3-position

Detailed Research Findings

  • Selectivity: The Suzuki–Miyaura coupling shows high chemoselectivity for substitution at the 6-position when using 2-bromo-6-chloropyridine derivatives, allowing for controlled phenylation before borylation.
  • Catalyst Efficiency: Pd(dppf)Cl2 is effective for Miyaura borylation, providing high yields of boronate esters that can be hydrolyzed to boronic acids with good purity.
  • Reaction Conditions: Lower temperatures (40 °C) with XPhos ligand systems maintain good conversion and minimize decomposition during borylation.
  • Hydrolysis Step: Hydrolysis of boronate esters to boronic acids is efficiently achieved using ammonium acetate and sodium periodate, providing clean conversion without significant side reactions.
  • Alternative Routes: Ortho-lithiation/borylation offers a one-pot approach for regioselective installation of boronic acid groups adjacent to methoxy substituents, though yields may be moderate.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-6-phenylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Suzuki–Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-6-phenylpyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Substituents Molecular Weight Key Properties/Applications
This compound 1029654-26-9 2-OCH₃, 6-Ph, 3-B(OH)₂ 229.05 Suzuki coupling; potential tubulin inhibitor
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid 2225177-42-2 2-F, 6-COOCH₃, 3-B(OH)₂ 213.97 Enhanced electrophilicity for protease inhibition
(2-Methoxy-5-pyridinyl)boronic acid 163105-89-3 2-OCH₃, 5-B(OH)₂ 152.94 Lower steric hindrance; diol binding
(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid 1429874-11-2 2-OCH₃, 6-CF₃, 3-B(OH)₂ 220.94 Improved lipophilicity; antifungal activity
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 205240-63-7 2-Cl, 6-CF₃, 3-B(OH)₂ 225.36 Strong electron-withdrawing effects; kinase inhibition

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The phenyl group at the 6-position introduces steric bulk, which may reduce binding affinity in some enzymatic targets compared to smaller substituents (e.g., -F or -COOCH₃) .

Key Insights :

  • The target compound exhibits moderate tubulin inhibition (IC₅₀: 21–22 µM), comparable to combretastatin hybrids but less potent than boronic acids with naphthalene or hydroxyphenyl groups .
  • Sub-micromolar activity in analogues like 6-hydroxynaphthalen-2-yl boronic acid highlights the importance of extended aromatic systems for antiproliferative effects .

Solubility and Stability

  • Water Solubility : The phenyl group in the target compound reduces aqueous solubility compared to hydroxylated analogues (e.g., 6-hydroxynaphthalen-2-yl boronic acid), which may limit its utility in biological assays .
  • Stability in Culture Media : Pyren-1-yl and alkylphenyl boronic acids precipitate in RPMI medium, whereas the target compound’s methoxy group may improve stability .

Biological Activity

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article explores its biochemical properties, mechanisms of action, and the implications of its use in various scientific fields.

1. Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12BNO3
  • Molecular Weight : 229.04 g/mol
  • IUPAC Name : this compound

2.1 Role in Biochemical Reactions

This compound is primarily recognized for its role in the Suzuki–Miyaura coupling reaction, a crucial method for forming carbon-carbon bonds in organic synthesis. This reaction is facilitated by palladium catalysts, with the boronic acid acting as a key reagent that interacts with various enzymes and proteins involved in metabolic pathways.

2.2 Cellular Effects

Research indicates that this compound significantly influences cellular processes, including:

  • Gene Expression : It modulates the expression of genes related to metabolic pathways, impacting cellular metabolism and function.
  • Enzyme Activity : The compound can activate or inhibit specific enzymes, leading to alterations in metabolic flux and cellular behavior.

The biological activity of this compound is attributed to several mechanisms:

3.1 Binding Interactions

The compound forms covalent bonds with target enzymes or proteins, which can result in their inhibition or activation. This binding is crucial for modulating various biochemical pathways within cells.

3.2 Transport and Distribution

Effective transport across cell membranes is essential for its biological activity. The compound utilizes specific transporters or binding proteins to distribute within tissues, influencing its efficacy.

4.1 Dosage Effects in Animal Models

Studies have shown that the effects of this compound are dose-dependent:

Dosage RangeObserved EffectsNotes
LowMinimal toxicity; metabolic modulationSafe for use in therapeutic contexts
ModerateEnhanced enzyme activityPotentially beneficial for specific conditions
HighToxicity; cellular damageAdverse effects noted at elevated levels

At lower doses, it exhibits minimal toxic effects while effectively modulating biochemical pathways without significant harm.

4.2 Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions has been observed to vary over time, particularly when exposed to light or heat, which can lead to degradation and altered biological activity.

5. Applications in Research and Medicine

The compound's ability to influence metabolic pathways makes it a valuable tool in both research and therapeutic applications:

5.1 Pharmaceutical Development

Due to its interaction with key metabolic enzymes, this compound is being investigated for potential use in drug development targeting various diseases, including cancer and metabolic disorders .

5.2 Synthetic Chemistry

In synthetic organic chemistry, it serves as a versatile reagent for constructing complex molecules through cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing (2-methoxy-6-phenylpyridin-3-yl)boronic acid, and what challenges arise during purification?

  • Answer : Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic esters. However, purification is challenging due to their propensity for dehydration/trimerization into boroxines. To mitigate this, intermediates are often protected (e.g., as pinacol esters) and later hydrolyzed under acidic or basic conditions. For example, aromatic boronic acids require inert atmospheres and low-temperature storage to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing boronic acids, and how do they address structural ambiguities?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H) is critical for confirming boronic acid identity and monitoring protodeborylation. For example, ¹¹B NMR can distinguish free boronic acids (δ ~30 ppm) from boroxines (δ ~20 ppm). Mass spectrometry (MS) techniques like MALDI-TOF require derivatization (e.g., diol esterification) to suppress boroxine formation, enabling accurate molecular weight determination .

Q. How is this compound utilized in drug discovery, particularly in enzyme inhibition?

  • Answer : Boronic acids act as reversible covalent inhibitors by binding catalytic residues (e.g., serine or threonine in proteasomes). For instance, peptidomimetic boronic acids like Bortezomib target the 20S proteasome, validated via co-crystallization studies. This design strategy leverages boronic acid's electrophilicity and pH-dependent binding kinetics .

Advanced Research Questions

Q. What kinetic parameters govern the binding of this compound to diol-containing biomolecules, and how are they experimentally determined?

  • Answer : Stopped-flow fluorescence assays reveal binding kinetics (kₒₙ/kₒff) between boronic acids and sugars (e.g., glucose, fructose). For arylboronic acids, kₒₙ follows the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. These studies require buffered solutions at physiological pH to mimic in vivo conditions .

Q. How can structural modifications enhance the thermal stability of this compound for material science applications?

  • Answer : Thermogravimetric analysis (TGA) shows that electron-withdrawing substituents (e.g., fluorine) improve thermal stability by reducing boroxine formation. For example, pentafluorophenyl boronic acid degrades at >250°C, whereas unsubstituted analogs decompose below 150°C. Stability is also pH-dependent, with neutral conditions favoring boroxine crosslinking .

Q. What methodologies enable trace-level detection of boronic acid impurities in pharmaceutical intermediates, and how are they validated?

  • Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode detects impurities (e.g., methyl phenyl boronic acid) at <1 ppm. Method validation includes linearity (R² >0.99), precision (RSD <5%), and recovery (90–110%). Derivatization-free protocols reduce sample preparation time, critical for high-throughput analysis .

Q. How do non-specific interactions affect the selectivity of boronic acid-based glycoprotein capture systems, and how can they be minimized?

  • Answer : Surface plasmon resonance (SPR) studies demonstrate that secondary interactions (e.g., hydrophobic) between arylboronic acids and non-glycosylated proteins reduce selectivity. Buffer optimization (e.g., high ionic strength, pH 8.5) and spacer arms (e.g., carboxymethyl dextran) mitigate these effects, enhancing glycoprotein specificity .

Q. What computational tools predict the mutagenic potential of boronic acid derivatives, and how are these predictions experimentally verified?

  • Answer : In silico tools (e.g., Derek Nexus) identify structural alerts for mutagenicity (e.g., α,β-unsaturated boronic acids). Positive predictions are validated via Ames tests using Salmonella typhimurium strains. For example, carboxy phenyl boronic acid showed no mutagenicity up to 1 mg/plate, aligning with computational results .

Methodological Considerations

  • Experimental Design : Include control experiments (e.g., boronic acid-free analogs) to distinguish specific binding from non-specific interactions in biological assays .
  • Data Contradictions : Discrepancies between computational pKa predictions and experimental ¹¹B NMR data may arise from solvent effects (e.g., DMSO vs. aqueous buffers). Cross-validate using potentiometric titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.